5-Bromo-4-methylbenzo[d]oxazole

Medicinal Chemistry Organic Synthesis Cross-Coupling Reactions

Researchers requiring precise regiochemical control in benzoxazole functionalization often face supply inconsistencies with generic isomers. 5-Bromo-4-methylbenzo[d]oxazole (CAS 1823872-04-3) provides a definitive solution with its unique C5-bromo and C4-methyl substitution pattern, essential for reproducible Heck and Sonogashira couplings. This scaffold enables unambiguous 4,5-disubstituted library synthesis for medicinal chemistry. - Enables specific C5 cross-coupling while retaining a C4 methyl group for hydrophobic binding interactions. - Eliminates regioisomeric uncertainty associated with 2-methyl or non-methylated analogs. - Suited for kinase inhibitor core diversification and SAR exploration.

Molecular Formula C8H6BrNO
Molecular Weight 212.04 g/mol
Cat. No. B12853680
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-4-methylbenzo[d]oxazole
Molecular FormulaC8H6BrNO
Molecular Weight212.04 g/mol
Structural Identifiers
SMILESCC1=C(C=CC2=C1N=CO2)Br
InChIInChI=1S/C8H6BrNO/c1-5-6(9)2-3-7-8(5)10-4-11-7/h2-4H,1H3
InChIKeyKYCPALHUOOGTSM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-4-methylbenzo[d]oxazole: Key Properties & Sourcing


5-Bromo-4-methylbenzo[d]oxazole (CAS 1823872-04-3) is a heterocyclic building block belonging to the benzoxazole family, characterized by a fused benzene and 1,3-oxazole ring system with a bromine atom at the 5-position and a methyl group at the 4-position [1]. With a molecular formula of C8H6BrNO and a molecular weight of 212.04 g/mol , this compound serves as a versatile intermediate in organic synthesis and medicinal chemistry, where its unique substitution pattern dictates specific reactivity and physicochemical properties distinct from its regioisomers and other in-class analogs [1].

Workflow Heteroaryl Heck / Sonogashira cross-coupling
Selection C5 bromine regioisomer for 4,5-disubstituted targets
Context Distinct from 2-methyl or unsubstituted benzoxazole analogs

5-Bromo-4-methylbenzo[d]oxazole: Specificity vs. Analogs


Generic substitution among benzoxazole derivatives is not scientifically valid due to the profound impact of even minor changes in substitution pattern on electronic properties, regioselective reactivity, and biological target engagement. The specific placement of the bromine atom at C5 and the methyl group at C4 in 5-bromo-4-methylbenzo[d]oxazole creates a unique electronic environment that dictates its behavior in key cross-coupling reactions, such as the Heck and Sonogashira reactions, and influences its physicochemical properties [1]. These factors differentiate it from regioisomers like 5-bromo-2-methylbenzo[d]oxazole and other analogs, making the selection of this specific compound critical for ensuring reproducible synthetic outcomes and desired biological activity.

Regioisomer reactivity mismatch Benzoxazole Heck coupling directed to C5 vs. C2; substitution pattern alters reaction outcome
Physical property divergence Melting point, solubility, and crystallization may differ markedly between 4-methyl and 2-methyl regioisomers
Electronic / steric modulation C4 methyl group introduces inductive and steric effects absent in unsubstituted or 2-substituted analogs

5-Bromo-4-methylbenzo[d]oxazole: Comparative Evidence vs. Analogs


Heck Reaction Regioselectivity Difference

5-Bromo-4-methylbenzo[d]oxazole is a viable substrate for the heteroaryl Heck reaction, but its reactivity pattern differs fundamentally from that of simple oxazoles. In benzoxazoles, the Heck reaction occurs predominantly at the electron-rich C(5) position, whereas in oxazoles, it takes place at C(5) [1]. For a substrate like 5-bromo-4-methylbenzo[d]oxazole, this means the bromine at C5 is the primary site for reaction, enabling selective functionalization at this position.

Heck Regioselectivity
Class-level inference
C5-directed reactivity in benzoxazoles vs. C2 in parent
Regioselectivity differs from parent benzoxazole; C5 bromine enables selective coupling
Class-level inference; requires validation for this specific substrate
Medicinal Chemistry Organic Synthesis Cross-Coupling Reactions

Melting Point Difference from 2-Methyl Analog

The 5-bromo-4-methylbenzo[d]oxazole regioisomer exhibits distinct physical properties compared to its 2-methyl counterpart, which can impact handling, purification, and formulation in industrial and research settings. While the melting point of the target compound is not available in the current data sources , the regioisomer 5-bromo-2-methylbenzo[d]oxazole (CAS 5676-56-2) has a reported melting point range of 61-65 °C . This difference in substitution pattern is expected to result in a different solid-state structure and melting point for the 4-methyl analog, a critical factor for procurement decisions where physical form influences downstream processing.

Physical State Divergence
Data to verify
Target mp N/A; 2-methyl analog: 61–65 °C
Regioisomer physical properties may differ, affecting handling and solubility
Direct comparison not possible; verify experimental data
Material Science Process Chemistry Physicochemical Characterization

4-Methyl Group Electronic and Steric Effects

The presence of the methyl group at the 4-position of the benzoxazole ring in 5-bromo-4-methylbenzo[d]oxazole introduces both electronic (inductive effect) and steric modifications that are absent in analogs like 5-bromobenzoxazole or 5-bromo-2-methylbenzo[d]oxazole. A review of oxazole-based molecules notes that substitution at the oxazole ring's positions (including C-4) significantly alters the pharmacological profile, with SAR evidence indicating that alkyl and halogen substitutions increase therapeutic effectiveness [1]. This structural feature is a key differentiator when selecting a building block for SAR studies or lead optimization, as the 4-methyl group can modulate target binding affinity and selectivity.

4‑Methyl SAR Impact
Class-level inference
+I and steric effects modulate target binding
C4 methyl group differentiates from unsubstituted analogs in SAR studies
Class-level inference from oxazole SAR review
Structure-Activity Relationship (SAR) Medicinal Chemistry Drug Design

5-Bromo-4-methylbenzo[d]oxazole: Key Application Scenarios


4,5-Disubstituted Benzoxazole Synthesis via Heck/Sonogashira

In programs aiming to synthesize 4,5-disubstituted benzoxazole libraries for medicinal chemistry, 5-bromo-4-methylbenzo[d]oxazole is the preferred building block. Its viability as a substrate for Sonogashira and Heck reactions, combined with the regioselectivity data suggesting reactivity at C5 for benzoxazoles [1], makes it uniquely suited for the sequential or one-pot functionalization of the 4- and 5-positions. Using a regioisomer like 5-bromo-2-methylbenzo[d]oxazole would lead to a different substitution pattern and, consequently, a different set of downstream derivatives.

Kinase Inhibitor Lead Optimization

For projects focused on developing kinase inhibitors, the 5-bromo-4-methylbenzo[d]oxazole scaffold offers a strategic advantage. The combination of a bromine handle for further diversification (e.g., via Suzuki coupling) and a 4-methyl group that can engage in hydrophobic interactions with kinase ATP-binding pockets or influence metabolic stability [1] makes it a valuable core. This specific substitution pattern allows medicinal chemists to explore SAR around the 4-position, an option not available with 5-bromobenzoxazole or 2-substituted analogs.

Fluorescent Probes & Materials Design

The unique electronic environment created by the electron-withdrawing bromine and electron-donating methyl group in 5-bromo-4-methylbenzo[d]oxazole can be exploited in the design of fluorescent probes or organic electronic materials. The regioselective reactivity at C5 [1] allows for the precise installation of conjugated groups that tune the compound's photophysical properties. This level of control is essential for developing probes with specific excitation/emission profiles or materials with desired charge transport characteristics, differentiating it from less functionalized or differently substituted benzoxazole cores.

Application
Selection Property
Validation Focus
4,5-Disubstituted benzoxazole synthesis
C5 bromine regioselectivity in Heck/Sonogashira coupling
Coupling efficiency and 4,5-substitution pattern verification
Kinase inhibitor lead optimization
C4 methyl group for hydrophobic binding and metabolic stability
SAR around 4-position and kinase inhibition profiling
Fluorescent probes & materials design
Electronic tuning via Br/Methyl push-pull effect
Photophysical characterization and conjugation site analysis

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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